4-Methoxy-2-nitroaniline

Vue d'ensemble

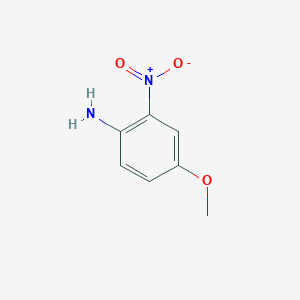

Description

4-Methoxy-2-nitroaniline (4M2NA, CAS: 96-96-8) is an aromatic compound characterized by a benzene ring substituted with methoxy (-OCH₃), nitro (-NO₂), and amino (-NH₂) groups at positions 4, 2, and 1, respectively. This structure confers unique electronic properties due to the interplay of electron-donating (-NH₂ and -OCH₃) and electron-withdrawing (-NO₂) groups, making it a critical intermediate in dye synthesis, pharmaceuticals (e.g., omeprazole), and nonlinear optical (NLO) materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxy-2-nitroaniline can be synthesized through a multi-step process involving nitration and reduction reactions. One common method involves the nitration of 4-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using similar nitration and reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Sodium nitrite in acidic conditions for diazotization, followed by coupling with phenols or amines in alkaline conditions.

Major Products:

Reduction: 4-Methoxy-2-phenylenediamine.

Substitution: Azo dyes with various chromophores depending on the coupling agents used.

Applications De Recherche Scientifique

Toxicological Profile

Research indicates that compounds structurally related to 4M2N can exhibit significant toxicity. For instance, studies have shown that exposure to similar nitroanilines can lead to adverse health effects such as contact hypersensitivity and potential carcinogenicity . A reproductive toxicity study highlighted the risks associated with exposure during gestation, emphasizing the need for careful handling in industrial settings .

Environmental Remediation

4-Methoxy-2-nitroaniline has been investigated for its role as an environmental contaminant, particularly in groundwater. A field study demonstrated the effectiveness of using treated groundwater to wash out 4M2N from contaminated sites. The study found that n-propanol was the most effective eluting agent for removing this compound from aquifer media, achieving significant extraction rates under optimized conditions (e.g., liquid-to-solid ratio of 15:1 and pH of 3) . This research supports the development of remediation strategies for sites contaminated with dye intermediates.

Optical Applications

In materials science, this compound has been explored for its optical properties. Studies have shown that it exhibits two-photon absorption characteristics, making it a candidate for applications in photonics and optoelectronics . The ability to manipulate its crystalline form has also been investigated for potential uses in nonlinear optical devices .

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-nitroaniline involves its interaction with biological molecules and its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The compound’s effects on biological systems, such as its molluscicidal activity, are attributed to its ability to disrupt cellular processes and induce oxidative stress .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Molecular weight: 168.15 g/mol

- Melting point: 124–126°C

- Density: 1.318 g/cm³

- Solubility: Soluble in ethanol and ether, slightly soluble in water and benzene .

Chemical Reactivity :

4M2NA undergoes Fenton oxidation to form intermediates like oxalic acid, acetic acid, and formic acid, with a theoretical total organic carbon (TOC) removal efficiency of 94–97% . Its degradation pathway involves hydroxyl radical (•OH) attack, leading to deamination, ring-opening, and subsequent mineralization .

Structural and Electronic Properties

Substituent Effects :

Optical Properties :

- 4M2NA : UV-Vis absorption at 223 nm (HPTLC detection) ; two-photon absorption (2PA) cross-section decreases with concentration due to molecular aggregation .

- 2-Nitroaniline : Lacks methoxy group, leading to weaker NLO performance .

- Di-2-methoxy-4-nitroaniline phosphate : Hydrolyzes via P–N bond fission at pH 4.10, contrasting with 4M2NA’s •OH-driven degradation .

Degradation Pathways

Analytical Differentiation

Chromatographic Behavior :

| Compound | HPTLC RF Value | HPLC Retention Time (min) | GC-MS Peaks (m/z) |

|---|---|---|---|

| 4M2NA | 0.89 ± 0.02 | 5.302, 7.102 | 168 (parent ion) |

| 5-Methoxy-2,1,3-benzoxadiazine | N/A | 1.502 | 178 |

| 3-Nitrobenzyl alcohol | N/A | 1.801 | 153 |

Activité Biologique

4-Methoxy-2-nitroaniline (4M2N) is an organic compound that has garnered attention due to its various biological activities. This article explores its toxicological profile, potential therapeutic uses, and environmental implications, drawing from a range of scientific studies.

This compound is primarily used as an intermediate in the synthesis of dyes and pigments. It is slightly soluble in water and more soluble in hot methanol, which facilitates its use in various chemical reactions . Additionally, it has been identified as a molluscicidal agent, indicating potential applications in pest control .

1. Genotoxicity and Carcinogenicity

Research indicates that 4M2N may exhibit mutagenic properties. A study highlighted its ability to induce bacterial mutagenicity, which is dependent on metabolic activation enzymes . Furthermore, quantitative structure-activity relationship (QSAR) analyses suggest that 4M2N could be carcinogenic in mammals .

Table 1: Summary of Toxicological Findings

2. Subacute Toxicity

In subacute toxicity studies involving rodents, significant findings include decreased body weight and increased liver weights at elevated doses (up to 10,000 ppm). Histopathological evaluations revealed minimal to moderate elevations of hemosiderin pigmentation in the liver and spleen, indicating potential organ damage .

3. Reproductive Toxicity

A reproductive toxicity study showed that exposure to 4M2N during critical developmental periods resulted in adverse effects on fertility and pup development in rodent models. This raises concerns regarding its safety for use in consumer products, particularly those that may be used by pregnant women or children .

Environmental Impact

This compound has been identified as a contaminant in groundwater systems due to its widespread use in dye production. A recent field study focused on remediation techniques for extracting 4M2N from contaminated aquifers, demonstrating that n-propanol was the most effective eluting agent for this purpose. The study reported a significant removal of 1887 kg of 4M2N over the course of the remediation process .

Table 2: Remediation Efficacy of Eluting Agents

| Eluting Agent | Effectiveness | Optimal Conditions |

|---|---|---|

| n-Propanol | Highest efficacy | 60% concentration, pH 3, 15:1 liquid-to-solid ratio |

| Ethanol | Moderate efficacy | Varies based on concentration |

| Methanol | Least effective | Requires higher concentrations for similar results |

Case Study 1: Occupational Exposure

A study assessed the effects of occupational exposure to 4M2N among workers in dye manufacturing facilities. It was found that prolonged exposure led to increased incidences of respiratory issues and skin sensitivities, emphasizing the need for stringent safety measures in industrial settings.

Case Study 2: Environmental Remediation

In a comprehensive field study aimed at cleaning contaminated sites, researchers successfully utilized alcohol-based eluting agents to enhance the extraction efficiency of 4M2N from aquifers. The findings support the development of effective remediation strategies for organic pollutants in groundwater systems .

Q & A

Basic Questions

Q. What are the recommended protocols for synthesizing 4-methoxy-2-nitroaniline with improved yield and safety?

A modified nitration method using N-benzenesulfonyl-4-methoxyaniline as a precursor in 1,2-dichloroethane with copper nitrate trihydrate and pyridine at 95–105°C achieves yields up to 74% under milder conditions. This method reduces hazardous byproducts and simplifies purification via pH adjustment (to 6) and solvent extraction . Key steps include monitoring reaction progress with HPLC and avoiding traditional nitration reagents (e.g., concentrated HNO₃/H₂SO₄), which pose safety risks .

Q. How can spectroscopic techniques characterize this compound’s molecular structure?

FT-Raman, IR, and UV-vis spectroscopy are critical for analyzing vibrational modes, electronic transitions, and charge transfer interactions. For example, the methoxy and nitro groups exhibit distinct C–O stretching (~1250 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) bands. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) validate experimental spectra and predict hyperpolarizability, confirming its nonlinear optical (NLO) potential .

Q. What safety precautions are essential when handling this compound?

The compound is classified as Acute Toxicity (Oral/Dermal/Inhalation Category 1–2) under GHS. Use fume hoods , wear nitrile gloves, and avoid skin contact. Store in airtight containers at room temperature, away from oxidizing agents. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion/inhalation .

Advanced Research Questions

Q. How do substituent effects (methoxy, nitro) influence the nonlinear optical properties of this compound?

The π-conjugated system and electron-withdrawing nitro group enhance intramolecular charge transfer, increasing hyperpolarizability (β₀ ≈ 1.5 × 10⁻³⁰ esu). Z-scan measurements in acetone reveal two-photon absorption (2PA) and excited-state absorption (ESA) at 800 nm, with cross-sections decreasing at concentrations >10⁻³ M due to aggregation . Computational studies (e.g., NBO analysis) show electron delocalization from the methoxy O-atom to the nitro group, critical for NLO applications .

Q. What mechanistic insights explain the degradation of this compound in Fenton oxidation systems?

In Fenton reactions (Fe²⁺/H₂O₂), hydroxyl radicals (•OH) preferentially attack the amine group , forming intermediates like 4-methoxy-2-nitrophenol and nitroquinone . LCMS and HPLC data reveal a 90% degradation efficiency at pH 3 within 60 minutes. Toxicity assays (e.g., Microtox) confirm reduced ecotoxicity post-treatment, though nitro group persistence requires further optimization .

Q. How can computational methods resolve contradictions in experimental data on this compound’s electronic properties?

Discrepancies in UV-vis absorption maxima (e.g., solvent shifts) are addressed via TD-DFT/PCM (Polarizable Continuum Model) simulations, which account for solvent polarity. For instance, acetone solvation red-shifts the λₘₐₓ by ~20 nm compared to gas-phase calculations. Mulliken charge analysis further clarifies electron density redistribution, aligning with experimental FT-Raman results .

Q. What strategies optimize the synthesis of derivatives for pharmaceutical intermediates (e.g., omeprazole precursors)?

Regioselective deprotection of the benzenesulfonyl group using p-toluenesulfonic acid under argon yields this compound with >94% purity. Critical parameters include reaction time (≤4 hours) and temperature (80°C), minimizing byproducts like sulfonic acid derivatives. Scale-up trials (10–100 g) demonstrate consistent yields, validated by ¹H NMR and mass spectrometry .

Q. Methodological Considerations

Q. How to address low process yields in traditional nitration routes?

Traditional methods suffer from over-nitration and side reactions. Switching to copper nitrate in non-polar solvents (e.g., 1,2-dichloroethane) improves regioselectivity. Kinetic monitoring via LCMS ensures reaction termination at the mononitro stage, reducing poly-nitrated byproducts .

Q. What analytical techniques validate degradation pathways in environmental studies?

Combine HPLC-QTOF-MS for intermediate identification and ECOSAR modeling to predict toxicity. For example, hydroxylated intermediates exhibit lower aquatic toxicity (LC₅₀ > 100 mg/L) compared to the parent compound (LC₅₀ = 12 mg/L) .

Propriétés

IUPAC Name |

4-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMJFXFXQAFGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044750 | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Orange powder; [Alfa Aesar MSDS] | |

| Record name | Benzenamine, 4-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000319 [mmHg] | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-96-8 | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-methoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-METHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UYX3YYQ1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.